molecular formula C15H15NO3 B7178777 Ethyl 4-methyl-3-pyridin-4-yloxybenzoate

Ethyl 4-methyl-3-pyridin-4-yloxybenzoate

Cat. No.: B7178777
M. Wt: 257.28 g/mol
InChI Key: ITIGVYYJNKVUQE-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-pyridin-4-yloxybenzoate is an aromatic ester characterized by a benzoate core substituted with a methyl group at the 4-position and a pyridin-4-yloxy moiety at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 4-methyl-3-pyridin-4-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-3-18-15(17)12-5-4-11(2)14(10-12)19-13-6-8-16-9-7-13/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIGVYYJNKVUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-3-pyridin-4-yloxybenzoate typically involves the esterification of 4-methyl-3-pyridin-4-yloxybenzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3-pyridin-4-yloxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-methyl-3-pyridin-4-yloxybenzoic acid.

    Reduction: Formation of 4-methyl-3-pyridin-4-yloxybenzyl alcohol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 4-methyl-3-pyridin-4-yloxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-3-pyridin-4-yloxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between ethyl 4-methyl-3-pyridin-4-yloxybenzoate and related compounds from the evidence:

Compound Name Substituent Groups Key Properties/Applications Reference
This compound 4-methyl, 3-pyridin-4-yloxy Hypothesized role in kinase inhibition (based on pyridinyl analogs)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazin-3-yl phenethylamino Moderate activity in kinase assays; lower lipophilicity compared to pyridinyl derivatives
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Methylisoxazol-5-yl phenethylamino Enhanced metabolic stability due to isoxazole ring; used in anti-inflammatory studies
Compound 38 (Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate) Tetrafluoropropyl, pyrazole-carboxamide High yield (58%); solid-state stability (mp. 97–99°C); potential fluorinated drug candidate
Compound 39 (Ethyl 4-((1,1,1,2-tetrafluoro-3-(3-phenyl-1H-pyrazol-1-yl)propan-2-yl)oxy)benzoate) Tetrafluoropropyl, phenylpyrazole Lower yield (43%); liquid state (yellow oil); distinct fragmentation pattern in mass spectrometry

Key Observations:

Substituent Impact on Physicochemical Properties :

  • Pyridinyl and pyridazinyl derivatives (e.g., I-6230) exhibit lower lipophilicity compared to isoxazole-containing analogs (e.g., I-6273), influencing their bioavailability .
  • Fluorinated substituents (e.g., Compounds 38 and 39) enhance thermal stability and metabolic resistance, as seen in their melting points and mass spectra .

Synthetic Yields and Practical Utility :

  • Compound 38 achieved a higher yield (58%) compared to Compound 39 (43%), likely due to steric effects from the phenylpyrazole group in the latter .

Biological Relevance :

  • Pyridinyl and pyridazinyl moieties are associated with kinase inhibition, while isoxazole derivatives are explored for anti-inflammatory applications .

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